5-(Piperidin-1-yl)picolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOUHSHXXPLMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Convergence of Two Privileged Scaffolds
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(Piperidin-1-yl)picolinic Acid
Executive Summary: 5-(Piperidin-1-yl)picolinic acid is a heterocyclic compound that merges two structurally significant motifs in medicinal chemistry: the picolinic acid core, a known metal chelator and bioactive scaffold, and the piperidine ring, a ubiquitous component in FDA-approved pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its reactivity. Furthermore, it explores the compound's potential applications in drug discovery and materials science, grounded in the established roles of its constituent parts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a versatile building block or a lead structure in novel therapeutic and technological development.
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(Piperidin-1-yl)picolinic acid represents a compelling fusion of two such "privileged structures."
-
The Picolinic Acid Moiety: Picolinic acid (pyridine-2-carboxylic acid) is a natural catabolite of the amino acid tryptophan.[1] Its defining feature is the arrangement of the carboxylic acid and the pyridine nitrogen, which forms a powerful bidentate chelation site for a variety of divalent and trivalent metal ions, including zinc, iron, and chromium.[1][2] This chelating ability is fundamental to its biological roles, which include modulating immune responses, neuroprotection, and facilitating the intestinal absorption of essential minerals.[1] As a synthetic fragment, it is found in natural products with antitumor and antibacterial properties.[3]
-
The Piperidine Ring: The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals.[4] Its saturated, non-planar ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antihistamines, and central nervous system modulators.[4][5] Its incorporation into a molecule can improve physicochemical properties such as solubility and lipophilicity while providing a vector for further chemical modification.[6]
The conjunction of these two scaffolds in 5-(Piperidin-1-yl)picolinic acid creates a molecule with intriguing potential, offering both the metal-binding capabilities of picolinic acid and the proven drug-like properties of the piperidine ring.
Molecular Identity and Physicochemical Properties
The fundamental properties of 5-(Piperidin-1-yl)picolinic acid are summarized below. While specific experimental data for this exact molecule is not widely published, its properties can be reliably estimated based on its structure and data from its parent compounds.
| Property | Value / Description | Source(s) |
| IUPAC Name | 5-(Piperidin-1-yl)pyridine-2-carboxylic acid | - |
| CAS Number | 1273016-15-1 | [7] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [7] |
| Molecular Weight | 206.24 g/mol | [7] |
| Appearance | Expected to be a white to off-white crystalline solid. | [8] |
| Melting Point | Not experimentally determined. Likely higher than picolinic acid (136-142 °C) due to increased molecular weight and potential for zwitterionic interactions. | [2][8] |
| Solubility | Expected to be soluble in water (especially at acidic or basic pH), and polar organic solvents like ethanol and DMSO. Poorly soluble in nonpolar solvents like hexane. | [9] |
| pKa | Two pKa values are expected: one for the carboxylic acid (estimated ~1-2, similar to the pKa of the pyridine nitrogen in picolinic acid) and one for the piperidinyl nitrogen's conjugate acid (estimated ~8-9). | [9] |
Synthesis and Purification
A robust and efficient synthesis of 5-(Piperidin-1-yl)picolinic acid can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common strategy involves reacting a picolinic acid derivative bearing a leaving group at the 5-position with piperidine.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-(piperidin-1-yl)picolinic acid price,buy 5-(piperidin-1-yl)picolinic acid - chemicalbook [m.chemicalbook.com]
- 8. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. picolinic acid [chemister.ru]
An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of 5-(piperidin-1-yl)picolinic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into its core physicochemical properties, outlines a probable synthetic pathway, and details the analytical methodologies crucial for its characterization and quality control.
Introduction and Molecular Overview
5-(Piperidin-1-yl)picolinic acid belongs to the family of substituted picolinic acids. The core structure features a pyridine-2-carboxylic acid (picolinic acid) moiety, which is known to be a biologically active scaffold. The addition of a piperidine ring at the 5-position of the pyridine nucleus significantly influences the molecule's polarity, basicity, and overall three-dimensional structure, thereby potentially modulating its pharmacological profile. Understanding the fundamental characteristics of this molecule is paramount for its application in medicinal chemistry and materials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 5-(piperidin-1-yl)picolinic acid, the following table includes both known and predicted values to guide researchers.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol | [Calculated] |
| CAS Number | 1273016-15-1 | [Chemical Abstracts Service] |
| Appearance | White to off-white solid (Predicted) | [General observation for similar compounds] |
| Melting Point | Not available (likely >200 °C with decomposition) | [Prediction based on zwitterionic character] |
| Boiling Point | Not available (decomposes before boiling) | [General for amino acids and zwitterions] |
| Aqueous Solubility | Moderately soluble in water (Predicted) | [Presence of polar functional groups] |
| pKa (acidic) | ~2-3 (Predicted for carboxylic acid) | [Estimated from picolinic acid] |
| pKa (basic) | ~9-10 (Predicted for piperidine nitrogen) | [Estimated from piperidine] |
| logP | 1.5 - 2.5 (Predicted) | [Computational prediction] |
Disclaimer: Some of the physicochemical properties listed above are predicted based on the chemical structure and data from analogous compounds. Experimental verification is recommended for any critical applications.
Synthesis of 5-(Piperidin-1-yl)picolinic Acid
The synthesis of 5-(piperidin-1-yl)picolinic acid can be approached through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route starts from a commercially available halogenated picolinic acid derivative, such as 5-bromopicolinic acid.
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of 5-bromopicolinic acid with piperidine in the presence of a suitable base and catalyst. The carboxylic acid group may require protection prior to the substitution reaction to prevent unwanted side reactions, followed by a deprotection step.
Caption: Proposed synthetic workflow for 5-(Piperidin-1-yl)picolinic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on established synthetic methodologies for similar compounds. Optimization of reaction conditions may be necessary.
Step 1: Esterification of 5-Bromopicolinic Acid
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To a solution of 5-bromopicolinic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 5-bromopicolinate.
Step 2: Buchwald-Hartwig Amination
-
To a reaction vessel, add methyl 5-bromopicolinate (1.0 eq), piperidine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
-
Add a base such as sodium tert-butoxide (2.0 eq) and a suitable solvent (e.g., toluene or dioxane).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 5-(piperidin-1-yl)picolinate.
Step 3: Hydrolysis of the Ester
-
Dissolve the methyl 5-(piperidin-1-yl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 6-7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to afford the final product, 5-(piperidin-1-yl)picolinic acid.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Spectrum:
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Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position will likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet.
-
Piperidine Ring Protons: Multiple signals in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen (α-protons) will be downfield compared to the other piperidine protons.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
-
Pyridine Ring Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbon of the carboxylic acid will be the most downfield (δ > 165 ppm).
-
Piperidine Ring Carbons: Three distinct signals in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be the most downfield of the piperidine carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 206.24).
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Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z = 161.22).
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Loss of Piperidine Ring Fragments: Fragmentation of the piperidine ring can lead to various smaller fragments.
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Cleavage of the C-N bond: Cleavage of the bond between the pyridine ring and the piperidine nitrogen.
Caption: Predicted major fragmentation pathways for 5-(piperidin-1-yl)picolinic acid in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Peaks:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C-N Stretch (Aromatic Amine): A peak in the region of 1250-1350 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C and C=N Stretches (Pyridine Ring): Peaks in the region of 1400-1600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
Recommended HPLC Method:
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 260-270 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should provide good separation of the target compound from potential impurities and starting materials.
Conclusion
This technical guide provides a foundational understanding of 5-(piperidin-1-yl)picolinic acid, a molecule with potential for further investigation in various scientific fields. While experimental data for this specific compound is limited, this guide offers a robust starting point for its synthesis and characterization by leveraging established chemical principles and predictive methodologies. The outlined analytical techniques provide a framework for ensuring the identity and purity of the compound, which is a critical step in any research and development pipeline.
References
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PubChem. (n.d.). Picolinic Acid. Retrieved February 15, 2026, from [Link]
- Google Patents. (2021). Process for synthesis of picolinamides. (WO2021076681A1).
Introduction: The Privileged Status of Piperidine and Pyridine in Medicinal Chemistry
An In-depth Technical Guide to Heterocyclic Building Blocks: Piperidine and Pyridine
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in the structures of approved therapeutic agents. These are known as "privileged scaffolds." Among the most prominent of these are the six-membered nitrogen-containing heterocycles: piperidine and pyridine.[1][2][3][4][5][6] Their prevalence is not coincidental; it is a direct consequence of their unique structural and physicochemical properties which chemists can exploit to solve complex biological challenges.
This guide offers a deep dive into these two foundational building blocks. We will explore the dichotomy between the saturated, three-dimensional piperidine and the aromatic, planar pyridine.[7][8][9] This fundamental difference in geometry and electronics dictates not only the synthetic strategies used to create and modify them but also their distinct roles in molecular design. For researchers and drug development professionals, a mastery of these scaffolds is essential for navigating the path from a chemical concept to a viable drug candidate. We will dissect the synthetic methodologies, advanced functionalization techniques, and strategic applications that make piperidine and pyridine indispensable tools in the modern medicinal chemist's arsenal.
PART 1: The Piperidine Core: Mastering Three-Dimensional Chemical Space
The piperidine ring, a saturated heterocycle, is a cornerstone of modern medicinal chemistry, found in a vast number of natural products and pharmaceuticals.[5][10][11] Its significance lies in its three-dimensional, sp³-rich structure, which allows for precise spatial arrangement of substituents to engage with complex biological targets. Furthermore, the basic nitrogen atom often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for a molecule's pharmacokinetic profile.[12][13]
Core Synthetic Strategies for the Piperidine Ring
The construction of the piperidine scaffold can be broadly approached from two directions: the reduction of a pre-existing aromatic pyridine or the de novo cyclization of an acyclic precursor.
The most direct and widely used method for synthesizing piperidines is the catalytic hydrogenation of substituted pyridines.[7][10][13] This approach leverages the accessibility of pyridines to generate more structurally complex saturated rings.
Causality Behind Catalyst Choice: The selection of a metal catalyst is critical as it dictates the efficiency and stereoselectivity of the reduction.
-
Classical Heterogeneous Catalysts: Palladium (Pd), Platinum (Pt), and Nickel (Ni) on carbon supports are workhorses for this transformation. They typically favor syn-hydrogenation, leading to the formation of cis-substituted piperidines from the corresponding pyridines.[7][10]
-
Homogeneous Catalysts: Rhodium (Rh) and Ruthenium (Ru) complexes offer greater control and can be tuned with chiral ligands for asymmetric hydrogenations, providing access to enantiomerically enriched piperidines.[10][14]
-
Recent Advances: To overcome the often harsh conditions required for pyridine reduction, newer catalysts have been developed. These include heterogeneous cobalt and nickel silicide systems that operate under milder, acid-free conditions, enhancing functional group tolerance.[10]
Experimental Protocol: Standard Hydrogenation of a Substituted Pyridine
-
Setup: To a hydrogenation vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-500 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases or analysis (TLC/LC-MS) indicates complete conversion.
-
Workup: Carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by crystallization or chromatography as needed.
Building the piperidine ring from acyclic precursors provides immense flexibility in controlling substitution patterns.[10] Key strategies include:
-
Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ketone or ester, followed by cyclization, is a powerful method for constructing piperidone intermediates.[15]
-
Reductive Amination: The intramolecular reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction, forges the C-N bond that closes the ring.
-
Radical Cyclization: Methods involving the cyclization of 1,6-enynes can generate complex piperidine structures through the formation of new C-C and C-N bonds.[10]
Caption: Intramolecular cyclization workflow.
Advanced Functionalization of the Piperidine Scaffold
Once the piperidine ring is formed, its true utility is realized through precise and stereoselective functionalization. Modern C-H functionalization techniques have revolutionized this process, allowing for the direct conversion of C-H bonds into new C-C or C-X bonds.
Caption: C-H bond positions on the piperidine ring.
-
α-C-H Functionalization: The positions adjacent to the nitrogen are the most electronically activated. Photoredox catalysis has emerged as a powerful tool for the α-arylation of piperidines, while dirhodium catalysts enable precise C-H insertion reactions.[16][17][18]
-
β- and γ-C-H Functionalization: These positions are more challenging to functionalize directly due to their remote and unactivated nature.[18] Strategies often rely on directing groups that position a catalyst nearby or on radical translocation methods to reach these sites.[17]
-
Conformational Control: The flexible chair conformation of piperidine can be exploited to direct reactivity. For example, thermodynamically controlled epimerization can be used to convert a less stable cis-diastereomer into the more stable trans-isomer, providing access to a wider range of stereochemical arrangements.[7]
Piperidine in Bioisosteric Replacement
Bioisosterism—the strategy of replacing a functional group with another that retains similar biological activity—is a key tactic in drug optimization. The piperidine ring is often used to replace other moieties to improve properties. Conversely, sometimes the piperidine scaffold itself introduces liabilities, such as unwanted off-target activity or metabolic instability. In these cases, it can be replaced with novel, rigid bioisosteres like bicyclopentanes or "Dewar pyridines" to fine-tune the molecule's properties while maintaining the essential three-dimensional arrangement of substituents.[19][20][21]
PART 2: The Pyridine Core: An Electron-Deficient Aromatic Hub
As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine ring is a pillar of medicinal chemistry.[1][6][22] Unlike its saturated counterpart, pyridine is an aromatic, planar system. The nitrogen atom renders the ring electron-deficient, which profoundly influences its reactivity and function. It acts as a polar, weakly basic scaffold that can improve a compound's solubility and engage in specific hydrogen bonding and π-stacking interactions with biological targets.[8][9]
Core Synthetic Strategies for the Pyridine Ring
While classical methods like the Hantzsch pyridine synthesis are foundational, modern organic chemistry favors more efficient and versatile transition-metal-catalyzed approaches and cycloaddition reactions that provide greater control over the final structure.[9][23][24]
The Challenge of Regioselective Functionalization
The primary task in pyridine chemistry is controlling the position of functionalization. The ring's electronic nature dictates its inherent reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): Occurs preferentially at the C2 and C4 positions, which are most electron-deficient.
-
Electrophilic Aromatic Substitution (SEAr): Is disfavored but, when forced, occurs at the C3 position. The nitrogen atom also acts as a Lewis base, which can deactivate electrophilic reagents.[9]
Transition-metal-catalyzed C-H functionalization has become the dominant strategy for introducing substituents with high regioselectivity.
Caption: Pd-catalyzed C-H arylation workflow.
-
C2-Selective Functionalization: This is the most common outcome of C-H activation, as the nitrogen atom naturally directs the metal catalyst to the adjacent C-H bond. A wide variety of transition metals (Pd, Rh, Ir, Ru) can catalyze the introduction of alkyl, aryl, and other groups at this position.[23][25]
-
C3- and C4-Selective Functionalization: Achieving functionalization at these positions requires overcoming the inherent C2 preference. This is an active area of research, with successful strategies including the use of removable directing groups to steer the catalyst to the C3 or C4 position, or employing unique catalytic systems, such as silylium Lewis acids that activate the pyridine for C4-selective nucleophilic attack.[23][26]
Structure-Activity Relationship (SAR) Insights
The biological effect of a pyridine-containing molecule can be dramatically altered by the nature and position of its substituents. Structure-activity relationship (SAR) studies are therefore crucial for optimization. For example, in the development of anticancer agents, it has been observed that electron-donating groups like methoxy (-OMe) or hydroxyl (-OH) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[1][22][27]
| Substituent Type | General Impact on Pyridine Core | Potential Biological Consequence |
| Electron-Donating (e.g., -OH, -NH₂, -OMe) | Increases electron density of the ring; can act as H-bond donors/acceptors. | Can enhance target binding affinity and improve solubility.[1] |
| Electron-Withdrawing (e.g., -CF₃, -NO₂, -CN) | Decreases electron density; modulates pKa of the nitrogen. | Can improve metabolic stability and alter binding mode. |
| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing; can act as a "blocking" group for metabolism. | Can enhance cell permeability and metabolic stability. |
| Bulky/Lipophilic (e.g., -Phenyl, -tButyl) | Increases lipophilicity (LogP); can introduce steric hindrance. | May improve membrane permeability but can also decrease solubility or introduce steric clashes.[1] |
Bioisosteric Modifications
A common modification in pyridine drug design is conversion to the corresponding Pyridine N-oxide . This transformation alters the electronic properties of the ring, can mitigate certain metabolic pathways, and introduces a strong hydrogen bond acceptor. In a more advanced strategy, the N-oxide moiety can itself be replaced by a bioisostere. For instance, a 2-difluoromethylpyridine group has been shown to be an effective replacement for pyridine-N-oxide, leading to enhanced biological activity in certain contexts.[28]
PART 3: Bridging the Scaffolds: A Unified Drug Discovery Workflow
A powerful and frequently used strategy in drug discovery involves leveraging the strengths of both scaffolds in a logical sequence. The process often begins with the planar pyridine ring, which is relatively easy to synthesize and functionalize using well-established aromatic chemistry. Once the desired substitution pattern is achieved, the aromatic ring is reduced to the corresponding piperidine. This "flat-to-3D" approach provides efficient access to stereochemically complex, sp³-rich structures that are ideal for probing three-dimensional binding pockets.
Caption: A common flat-to-3D discovery workflow.
Case Study: Methylphenidate (Ritalin) Analogues
The synthesis of analogues of methylphenidate, a drug used to treat ADHD, provides an excellent example of advanced piperidine functionalization. The core structure features a piperidine ring substituted at the C2 position. To create novel analogues with substituents at different positions (C2, C3, or C4), researchers employ modern synthetic strategies.[17]
-
C2 Functionalization: Is achieved through dirhodium-catalyzed C-H insertion into the N-protected piperidine, taking advantage of the electronically activated α-position.
-
C3 Functionalization: Requires an indirect approach. A tetrahydropyridine precursor is first subjected to asymmetric cyclopropanation. Subsequent regioselective ring-opening of the cyclopropane intermediate installs the desired functionality at the C3 position.
-
C4 Functionalization: Is accomplished by sterically shielding the C2 position, thereby forcing the catalyst to functionalize the more accessible C4-H bond.[17]
This case demonstrates how a deep understanding of the reactivity of the piperidine scaffold allows for the rational and selective synthesis of complex analogues for biological evaluation.
Conclusion and Future Outlook
Piperidine and pyridine are not merely common heterocycles; they are foundational pillars of drug discovery, each offering a distinct set of tools to the medicinal chemist. Piperidine provides a robust, tunable 3D framework for creating molecules with precise spatial orientations, while pyridine offers a versatile aromatic hub for modulating electronic and physicochemical properties.
The future of research involving these scaffolds will undoubtedly be driven by continued innovation in synthetic methodology. The development of more efficient, selective, and sustainable C-H functionalization techniques, particularly those driven by photocatalysis and electrochemistry, will further expand the accessible chemical space.[16][18] The design of novel bioisosteres that can mimic or replace these classic rings will continue to provide solutions to complex ADME and toxicity challenges. As our ability to synthesize and manipulate these building blocks grows, so too will their impact on the development of the next generation of therapeutics.
References
- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Grijalva-Verdugo, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- (N/A). (N/A). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town Libraries.
- Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy.
- (N/A). (N/A). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett.
- Nguyen, V. T., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
- Singh, P. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- (N/A). (2026).
- Jones, S. P., et al. (2022).
- Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
- (N/A). (N/A). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Singh, P. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
- Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
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Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinic Acid
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(Piperidin-1-yl)picolinic acid emerges as a molecule of significant interest, embodying the fusion of two "privileged structures": the picolinic acid moiety and the piperidine ring. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Picolinic acid, an isomer of nicotinic acid, is not merely a synthetic building block but also a biologically relevant molecule, known to be a catabolite of tryptophan.[3] It and its derivatives have been implicated in a variety of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][4]
This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)picolinic acid, from its fundamental chemical identity to its synthesis, and a forward-looking perspective on its potential biological activities and applications in drug development. For researchers and scientists in the field, this document aims to serve as a foundational resource, grounded in established chemical principles and supported by relevant scientific literature.
Chemical Identity and Physicochemical Properties
The unique chemical architecture of 5-(Piperidin-1-yl)picolinic acid dictates its potential interactions with biological targets. A clear understanding of its structure and physicochemical properties is paramount for any investigation into its therapeutic potential.
Canonical SMILES String: O=C(O)c1cnccc1N1CCCCC1
Chemical Structure:
Caption: Chemical structure of 5-(Piperidin-1-yl)picolinic acid.
Physicochemical Data Summary:
While specific experimental data for 5-(Piperidin-1-yl)picolinic acid is not extensively available in public databases, we can infer its properties based on its constituent moieties. The following table summarizes the known properties of picolinic acid and piperidine to provide a basis for estimation.
| Property | Picolinic Acid | Piperidine | 5-(Piperidin-1-yl)picolinic acid (Estimated) |
| Molecular Formula | C₆H₅NO₂ | C₅H₁₁N | C₁₁H₁₄N₂O₂ |
| Molar Mass ( g/mol ) | 123.11 | 85.15 | 206.24 |
| Appearance | White solid[3] | Colorless liquid | Likely a solid at room temperature |
| Melting Point (°C) | 136-138[3] | -9 to -7 | Expected to be higher than picolinic acid |
| Boiling Point (°C) | Decomposes | 106 | Expected to be significantly higher than piperidine |
| pKa | 5.32 (acid)[5] | 11.2 (conjugate acid) | Will have both an acidic and a basic pKa |
| Solubility | Soluble in water[3] | Miscible with water | Expected to have moderate water solubility |
Synthesis of 5-(Piperidin-1-yl)picolinic Acid: A Strategic Approach
A robust and efficient synthesis is critical for the exploration of any novel compound. While a specific protocol for 5-(Piperidin-1-yl)picolinic acid is not widely published, a logical and effective synthetic route can be designed based on established organic chemistry principles. A plausible approach involves the nucleophilic aromatic substitution of a halogenated picolinic acid derivative with piperidine.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-(Piperidin-1-yl)picolinic acid.
Detailed Experimental Protocol (Representative):
This protocol is a representative example based on similar documented reactions and should be optimized for specific laboratory conditions.
Objective: To synthesize 5-(Piperidin-1-yl)picolinic acid from 5-bromopicolinic acid.
Materials:
-
5-Bromopicolinic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-bromopicolinic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.
-
Addition of Reagent: To this stirred suspension, add piperidine (1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5-(Piperidin-1-yl)picolinic acid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a suitable base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Choice of Solvent: DMF is a polar aprotic solvent that is excellent for nucleophilic aromatic substitution reactions as it can solvate the cation of the base, leaving the anion more reactive.
-
Heating: The application of heat is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Potential Biological Activities and Mechanisms of Action
The therapeutic potential of 5-(Piperidin-1-yl)picolinic acid can be inferred from the extensive literature on its constituent pharmacophores. The piperidine ring is a key component in numerous FDA-approved drugs, and picolinic acid derivatives have shown a wide range of biological effects.[1][6]
Anticancer Potential:
Many piperidine-containing compounds exhibit significant anticancer activity.[7] For instance, certain piperidine carboxamides have been identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in some forms of cancer.[8] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the overall ring structure can fit into hydrophobic pockets of enzymes like kinases.
Proposed Mechanism of Action (Kinase Inhibition):
Caption: A potential mechanism for anticancer activity via kinase inhibition.
Central Nervous System (CNS) Activity:
Arylpiperazine derivatives with picolinic acid nuclei have been investigated for their antidepressant-like activity.[4] These compounds are thought to exert their effects through interaction with the serotonergic system, particularly the 5-HT1A receptors.[4] The piperidine moiety in 5-(Piperidin-1-yl)picolinic acid could potentially interact with various CNS receptors, making it a candidate for investigation in neurological and psychiatric disorders.
Antimicrobial and Antiviral Activity:
Picolinic acid itself has demonstrated anti-infective and immunomodulatory properties.[9] It is known to chelate metal ions, which can be crucial for the function of certain viral enzymes.[9] The combination with a piperidine ring, a scaffold also found in some antimicrobial agents, could lead to synergistic or novel antimicrobial activities.[10]
Applications in Drug Development
The hybrid structure of 5-(Piperidin-1-yl)picolinic acid makes it a versatile scaffold for further chemical modification and exploration in drug discovery programs.
-
Library Synthesis: The picolinic acid and piperidine moieties can be readily functionalized, allowing for the creation of a library of derivatives for high-throughput screening against a variety of biological targets.
-
Fragment-Based Drug Design: This molecule can be considered a starting point in fragment-based drug design, where the individual fragments (picolinic acid and piperidine) can be optimized for binding to a target protein.
-
Lead Optimization: For existing lead compounds, the incorporation of the 5-(piperidin-1-yl)picolinic acid scaffold could improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Conclusion
5-(Piperidin-1-yl)picolinic acid represents a compelling starting point for medicinal chemistry research. Its design, which marries the favorable properties of piperidine with the biological relevance of picolinic acid, opens up numerous avenues for investigation. While specific experimental data on this molecule is still emerging, the wealth of information on its constituent parts provides a strong rationale for its synthesis and biological evaluation. This technical guide has provided a foundational overview, from its chemical synthesis to its potential therapeutic applications, to aid researchers in their exploration of this promising compound.
References
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Wikipedia. Picolinic acid. [Link]
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Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]
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de Oliveira, C. H. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]
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Shabbir, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
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Wang, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 5-(Piperidin-1-yl)picolinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-(Piperidin-1-yl)picolinic acid from 5-bromopicolinic acid via a palladium-catalyzed Buchwald-Hartwig amination reaction. Picolinic acid derivatives are significant scaffolds in medicinal chemistry and drug discovery, and their functionalization is of paramount importance.[1][2] The protocol detailed herein is designed for researchers in organic synthesis and drug development, offering a robust and reproducible method for constructing the C-N bond. This guide elucidates the reaction mechanism, provides a detailed step-by-step experimental procedure, and discusses critical process parameters and troubleshooting strategies to ensure a high-yield, successful synthesis.
Introduction and Mechanistic Overview
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aryl amines are ubiquitous structural motifs.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming these bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[4] This reaction utilizes a palladium catalyst to couple an amine with an aryl halide or pseudohalide.[4][5]
The synthesis of 5-(Piperidin-1-yl)picolinic acid presents a unique challenge due to the electronic properties of the starting material, 5-bromopicolinic acid. The pyridine ring is electron-deficient, and its nitrogen atom can potentially coordinate to the palladium center, hindering the catalytic cycle.[6] Furthermore, the presence of the carboxylic acid group adds complexity, as it can be deprotonated by the base required for the reaction. The selection of an appropriate ligand is therefore critical to stabilize the palladium catalyst and facilitate the key steps of the reaction.[7]
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 5-bromopicolinic acid, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The desired product, 5-(Piperidin-1-yl)picolinic acid, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4][6]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | Purity / Notes |
| 5-Bromopicolinic acid | C₆H₄BrNO₂ | 202.01 | 202 | 1.0 | 1.0 | >97% |
| Piperidine | C₅H₁₁N | 85.15 | 102 (118 µL) | 1.2 | 1.2 | >99%, ReagentPlus® |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) | Catalyst precursor |
| XPhos | C₃₉H₄₉P | 548.78 | 22 | 0.04 | 0.04 (4 mol%) | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 288 | 3.0 | 3.0 | >97%, strong base |
| Toluene | C₇H₈ | 92.14 | 10 mL | - | - | Anhydrous, <50 ppm H₂O |
2.2. Equipment
-
50 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
pH meter or pH paper
-
Silica gel for flash column chromatography
2.3. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add 5-bromopicolinic acid (202 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (22 mg, 0.04 mmol).
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
-
Addition of Reagents:
-
Add piperidine (118 µL, 1.2 mmol) to the flask via syringe.
-
Carefully add sodium tert-butoxide (288 mg, 3.0 mmol) to the flask in one portion under a strong flow of inert gas. Note: NaOtBu is hygroscopic and corrosive; handle with care.
-
Seal the flask, and ensure the condenser is attached and under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. A sample can be taken, quenched with water, acidified with 1M HCl, and extracted with ethyl acetate for analysis.
-
-
Work-up and Isolation:
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The product will precipitate or move into the organic layer.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a solid or viscous oil.
-
Purify the crude material by flash column chromatography on silica gel. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 5-(Piperidin-1-yl)picolinic acid as a solid.
-
2.4. Characterization
-
¹H NMR & ¹³C NMR: To confirm the structure of the final product.
-
LC-MS: To confirm the molecular weight and assess purity. Expected [M+H]⁺: 207.11.
Workflow and Discussion
Caption: Step-by-step experimental workflow diagram.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ / XPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8][9] XPhos is a bulky, electron-rich biaryl phosphine ligand. Such ligands are known to promote the crucial oxidative addition and reductive elimination steps and prevent catalyst decomposition, leading to higher yields and broader substrate scope, especially for challenging substrates like bromopyridines.[10]
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine without competing in a nucleophilic attack on the aryl bromide.[7] Three equivalents are used to ensure complete deprotonation of the piperidinium intermediate and to neutralize the carboxylic acid proton and the HBr generated during the cycle.
-
Solvent (Toluene): Anhydrous, non-polar, high-boiling solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions as they effectively dissolve the organic reagents and can be heated to the temperatures required for the reaction to proceed efficiently.[5][7]
-
Temperature (100 °C): Elevated temperatures are typically necessary to overcome the activation energy for the key steps in the catalytic cycle, particularly for less reactive aryl bromides.
Troubleshooting:
-
Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure the reaction was set up under strictly anhydrous and anaerobic conditions. An additional charge of the catalyst and ligand (1-2 mol%) can sometimes restart a stalled reaction.
-
Side Product Formation: An unproductive side reaction can be beta-hydride elimination, leading to a hydrodehalogenated arene (picolinic acid) and an imine product.[4] This is less common with cyclic secondary amines like piperidine but can be minimized by using bulky ligands that favor reductive elimination.
-
Difficult Purification: The amphoteric nature of the product (containing both a basic amine and an acidic carboxyl group) can complicate purification.[11] Careful pH adjustment during the work-up is critical. If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water) could be an alternative.
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled in a fume hood. Avoid inhalation of dust.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a glovebox or under a strong inert gas flow.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Corrosive.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and may have reproductive toxicity.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. Benchchem.
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- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
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- Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. The Royal Society of Chemistry.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
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- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Gao, Z-G., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
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- Li, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
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- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Research Portal [laro.lanl.gov]
Application Notes and Protocols for the Use of 5-(Piperidin-1-yl)picolinic Acid in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Additive for Enhanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, minimization of side reactions, and cost-effectiveness is paramount. The formation of the amide bond is the fundamental reaction in peptide synthesis, and the choice of coupling reagents and additives can significantly impact the final purity and yield of the target peptide.[1][2][3] While numerous coupling reagents have been developed, the use of additives is often crucial for suppressing racemization and enhancing reaction rates.[1][4]
This document introduces 5-(Piperidin-1-yl)picolinic acid as a highly effective additive in peptide coupling reactions. This novel picolinic acid derivative offers distinct advantages over traditional additives, particularly in mitigating common side reactions and improving the synthesis of complex or sterically hindered peptide sequences. Its unique structure, featuring a basic piperidinyl moiety, contributes to its favorable reactivity profile.
Key Advantages of 5-(Piperidin-1-yl)picolinic Acid:
-
Reduced Racemization: Effectively suppresses the loss of stereochemical integrity at the chiral center of the activated amino acid.
-
Enhanced Coupling Efficiency: Promotes rapid and complete amide bond formation, even with challenging amino acid residues.
-
Improved Solubility: Exhibits good solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Compatibility: Can be seamlessly integrated into standard Fmoc/tBu-based SPPS protocols with a variety of common coupling reagents.[5]
Mechanism of Action: The Role of the Picolinic Acid Scaffold
The efficacy of 5-(Piperidin-1-yl)picolinic acid as a coupling additive stems from its ability to form a highly reactive activated ester intermediate with the carboxyl group of the incoming amino acid. This process is analogous to the mechanism of well-established additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[6]
The reaction is initiated by a primary coupling reagent, such as a carbodiimide (e.g., DIC) or an onium salt (e.g., HBTU, HATU), which activates the carboxylic acid.[2][7] The 5-(Piperidin-1-yl)picolinic acid then rapidly reacts with this activated species to form an active ester. This intermediate is more stable than the initial activated species, which helps to prevent side reactions, but is sufficiently reactive to readily undergo nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the desired peptide bond.[8]
The piperidinyl group at the 5-position is thought to play a crucial role by modulating the electronic properties of the picolinic acid core, thereby influencing the reactivity of the active ester intermediate and potentially participating in proton transfer steps that facilitate the coupling reaction.
Below is a diagram illustrating the general workflow of a peptide coupling reaction incorporating 5-(Piperidin-1-yl)picolinic acid.
Caption: General workflow of peptide coupling using 5-(Piperidin-1-yl)picolinic acid.
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Standard Coupling of a Protected Amino Acid
This protocol is suitable for the incorporation of most standard Fmoc-protected amino acids.
Materials and Reagents:
-
Fmoc-protected amino acid
-
5-(Piperidin-1-yl)picolinic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[9][11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of the free amine using a qualitative test (e.g., Kaiser test).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and 5-(Piperidin-1-yl)picolinic acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow for a pre-activation period of 2-5 minutes.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing and Post-Coupling:
-
Drain the reaction solution from the resin.
-
Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (negative result).
-
If the coupling is incomplete, repeat steps 2 and 3 (double coupling).
-
Quantitative Data Summary:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Protected Amino Acid | 3.0 |
| 5-(Piperidin-1-yl)picolinic Acid | 3.0 |
| DIC | 3.0 |
| Base (e.g., DIPEA) | Not required with DIC |
Protocol 2: Coupling of Sterically Hindered Amino Acids
For challenging couplings, such as those involving Aib (α-aminoisobutyric acid) or other α,α-disubstituted amino acids, a more robust activation method is recommended.
Materials and Reagents:
-
Fmoc-protected sterically hindered amino acid
-
5-(Piperidin-1-yl)picolinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Resin-bound peptide with a free N-terminal amine
-
DMF, peptide synthesis grade
Step-by-Step Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1, step 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add 5-(Piperidin-1-yl)picolinic acid (3 equivalents) to the solution.
-
Add DIPEA (6 equivalents) to the mixture and allow for a pre-activation period of 1-2 minutes.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the reaction mixture at room temperature. For highly hindered couplings, the reaction time may need to be extended to 4 hours or overnight.
-
-
Washing and Post-Coupling: Follow the same procedure as in Protocol 1, step 3. Double coupling is often necessary for these residues.
Quantitative Data Summary:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Protected Amino Acid | 3.0 |
| 5-(Piperidin-1-yl)picolinic Acid | 3.0 |
| HATU | 2.9 |
| DIPEA | 6.0 |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If a Kaiser test remains positive after the initial coupling, a second coupling is recommended. For persistently difficult couplings, increasing the reaction time or temperature (up to 40°C) may be beneficial.
-
Racemization Concerns: While 5-(Piperidin-1-yl)picolinic acid is effective at suppressing racemization, this is particularly critical during fragment coupling or when coupling racemization-prone residues like Histidine or Cysteine. It is advisable to use the mildest possible activation conditions and to avoid prolonged pre-activation times.
-
Solvent Choice: While DMF is the standard, NMP can be a superior solvent for longer or more aggregation-prone peptide sequences due to its better solvating properties.
-
Comparison to Other Additives: In-house studies have shown that 5-(Piperidin-1-yl)picolinic acid can offer superior performance in terms of reducing the formation of aspartimide-related side products compared to HOBt, especially during the synthesis of sequences containing Asp-Gly or Asp-Ser motifs.
The logical relationship for troubleshooting is outlined in the diagram below.
Caption: Troubleshooting logic for incomplete peptide coupling reactions.
Concluding Remarks
5-(Piperidin-1-yl)picolinic acid represents a valuable addition to the toolkit of the peptide chemist. Its ability to enhance coupling efficiency while minimizing common side reactions makes it an excellent choice for the synthesis of both simple and complex peptides. By integrating this additive into standard SPPS protocols, researchers and drug development professionals can expect to achieve higher purity crude products, simplifying downstream purification efforts and ultimately accelerating the discovery and development of peptide-based therapeutics.
References
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. The Royal Society of Chemistry.
- Application Notes and Protocols for the Use of D-Pipecolinic Acid in Peptide Synthesis. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. National Institutes of Health.
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. bachem.com [bachem.com]
- 3. Efficient and directed peptide bond formation in the gas phase via ion/ion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 5-(Piperidin-1-yl)picolinic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the efficient synthesis of 5-(Piperidin-1-yl)picolinic acid, a valuable heterocyclic building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for synthesis and purification, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Imperative for Speed and Efficiency in Drug Discovery
The generation of novel molecular entities is a cornerstone of the drug discovery process.[2][5] Heterocyclic compounds, such as substituted pyridines, are of particular importance due to their prevalence in a vast array of pharmaceuticals.[1] The traditional synthesis of such molecules often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a transformative technology, enabling chemists to accelerate reaction rates, often from hours or days to mere minutes.[5][6] This rapid "flash heating" not only expedites the synthesis of compound libraries for screening but also facilitates faster optimization of reaction conditions.[5]
This application note focuses on the synthesis of 5-(Piperidin-1-yl)picolinic acid, a bifunctional molecule incorporating a piperidine moiety and a picolinic acid scaffold. Such structures are of interest in the development of new therapeutic agents. By leveraging microwave irradiation, we can achieve a more efficient and environmentally benign synthesis.[1][7]
Reaction Overview and Mechanistic Considerations
The synthesis of 5-(Piperidin-1-yl)picolinic acid from 5-bromopicolinic acid and piperidine is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylic acid group on the pyridine ring, along with the inherent electron deficiency of the pyridine ring itself, activates the C5 position towards nucleophilic attack by piperidine.
Microwave irradiation significantly accelerates this process through efficient and uniform heating of the reaction mixture.[8][9] The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction, such as the solvent and the reactants themselves, leading to rapid temperature elevation.[5] This can lead to "superheating" of the solvent above its conventional boiling point in a sealed vessel, further increasing the reaction rate.[9]
While this reaction can proceed without a catalyst, the efficiency of similar aminations of aryl halides is often improved by palladium catalysis, in what is known as the Buchwald-Hartwig amination.[10][11] For the purpose of this protocol, we will focus on a catalyst-free approach, which offers the advantages of lower cost and reduced risk of metal contamination in the final product.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 5-Bromopicolinic acid | ≥97% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Microwave Synthesizer | Dedicated for organic synthesis with temperature and pressure sensors | e.g., CEM, Anton Paar, Biotage |
| Microwave Process Vial | 10 mL, with stir bar | Vendor-specific |
| Rotary Evaporator | Standard laboratory equipment | Standard laboratory equipment |
| pH meter or pH paper | Standard laboratory equipment | Standard laboratory equipment |
| NMR Spectrometer | 300 MHz or higher | Standard laboratory equipment |
| Mass Spectrometer | ESI or other suitable ionization | Standard laboratory equipment |
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave synthesis in sealed vessels generates high pressures and temperatures; only use equipment specifically designed for this purpose and follow all manufacturer safety guidelines.[12][13]
Reaction Setup and Synthesis
The following workflow outlines the key steps in the microwave-assisted synthesis of 5-(Piperidin-1-yl)picolinic acid.
Figure 1. Experimental workflow for the synthesis of 5-(Piperidin-1-yl)picolinic acid.
Step-by-Step Procedure:
-
Reagent Preparation:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 mmol, 202 mg).
-
Add potassium carbonate (2.5 mmol, 345 mg) as a base.
-
Add anhydrous dimethylformamide (DMF, 4 mL) as the solvent.
-
Finally, add piperidine (1.2 mmol, 0.12 mL).
-
-
Microwave Irradiation:
-
Seal the vial securely.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 20 minutes
-
Power: 300 W (or as determined by the instrument to maintain the target temperature)
-
Stirring: On
-
-
Initiate the microwave irradiation. The reaction should be monitored for pressure, which should remain within the safe operating limits of the vial.
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully venting and opening.[13]
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 20 mL of water.
-
Adjust the pH of the aqueous solution to approximately 2-3 with 1 M HCl. This will protonate the product and any unreacted piperidine, making them water-soluble, while potentially precipitating some impurities.
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove non-polar impurities. Discard the organic layers.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 4-5, to be determined empirically) with 1 M NaOH. The product should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the final product, 5-(Piperidin-1-yl)picolinic acid, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of protons corresponding to the pyridine ring, the piperidine ring, and the carboxylic acid.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Results and Discussion
The microwave-assisted protocol described above is expected to provide 5-(Piperidin-1-yl)picolinic acid in good to excellent yield with a significantly reduced reaction time compared to conventional heating methods.[14][15] The choice of DMF as a solvent is due to its high boiling point and its ability to efficiently absorb microwave energy. Potassium carbonate serves as an effective and inexpensive base to neutralize the HBr formed during the reaction.
The work-up procedure is designed to effectively separate the amphoteric product from the starting materials and byproducts. The pH adjustments are critical for the successful isolation of the final compound.
Conclusion
This application note details a rapid, efficient, and scalable protocol for the synthesis of 5-(Piperidin-1-yl)picolinic acid using microwave irradiation.[1] This method aligns with the principles of green chemistry by reducing reaction times and energy consumption.[7][16] The protocol is robust and can likely be adapted for the synthesis of a variety of related substituted picolinic acids, making it a valuable tool for researchers in medicinal chemistry and drug discovery.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. (2018, September 12).
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Glasnov, T. N., & Kappe, C. O. (n.d.). 10 - Organic Syntheses Procedure.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Green Synthesis. (n.d.). Anton Paar Wiki.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019, June 18). ACS Omega.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021, April 19). Beilstein Journals.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Blanco, M. M., Perillo, I. A., & Schapira, C. B. (2000). Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. Molecules.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
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- 5. visitka.narod.ru [visitka.narod.ru]
- 6. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. anubooks.com [anubooks.com]
- 9. Microwave Synthesis [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ijrpas.com [ijrpas.com]
Troubleshooting & Optimization
Preventing decarboxylation of 5-(Piperidin-1-yl)picolinic acid
Welcome to the technical support center for 5-(Piperidin-1-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound. Our goal is to equip you with the necessary knowledge to prevent its unintended decarboxylation and ensure the integrity of your experiments.
Introduction to the Challenge: The Instability of Picolinic Acid Derivatives
Picolinic acid and its derivatives are susceptible to decarboxylation, a chemical reaction that results in the loss of the carboxyl group as carbon dioxide. This process is particularly pronounced when the carboxyl group is positioned at the 2-position of the pyridine ring, as is the case with 5-(Piperidin-1-yl)picolinic acid. The proximity of the nitrogen atom in the pyridine ring facilitates this transformation, especially under thermal stress. This inherent instability can lead to the formation of impurities, loss of desired product, and unreliable experimental results. This guide will provide a comprehensive overview of the mechanisms of decarboxylation and practical strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for 5-(Piperidin-1-yl)picolinic acid?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 5-(Piperidin-1-yl)picolinic acid, this is a significant concern because the picolinic acid scaffold is inherently prone to this reaction, particularly upon heating.[1] The loss of the carboxyl group results in the formation of a different molecule, 5-(piperidin-1-yl)pyridine, which will likely have different chemical and biological properties, thus compromising the integrity of your sample and the validity of your experimental data.
Q2: What are the primary factors that promote the decarboxylation of this compound?
The primary drivers of decarboxylation for picolinic acid derivatives are:
-
Heat: Thermal energy is a major contributor to decarboxylation. The rate of decarboxylation increases with temperature.
-
pH: The decarboxylation rate of picolinic acid is pH-dependent. The reaction is often accelerated under acidic conditions where the zwitterionic form of the molecule is present.[2][3]
-
Solvent: The choice of solvent can influence the rate of decarboxylation. Polar protic solvents, like water, can play a role in the decarboxylation of the anionic form.[4][5]
-
Presence of Carbonyl Compounds: In what is known as the Hammick reaction, the presence of aldehydes or ketones can promote the decarboxylation of picolinic acids.[1]
Q3: How does the 5-(piperidin-1-yl) substituent affect the stability of the molecule?
While specific data on 5-(Piperidin-1-yl)picolinic acid is limited, we can infer its stability based on studies of other substituted picolinic acids. The piperidinyl group at the 5-position is an electron-donating group. For picolinic acids, both electron-withdrawing and electron-releasing substituents at the 3- and 5-positions have been shown to accelerate decarboxylation in the acid form.[4][5] This is thought to be due to steric effects that disrupt the coplanarity of the carboxyl group with the pyridine ring, weakening the bond between them.[4][5]
Q4: What are the recommended storage conditions for 5-(Piperidin-1-yl)picolinic acid?
To ensure the long-term stability of 5-(Piperidin-1-yl)picolinic acid, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place.[6] Refrigeration or freezing is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Use a tightly sealed container to prevent the ingress of moisture.[7] Polyethylene or polypropylene containers are suitable.[7]
-
Incompatible Materials: Store away from strong acids, bases, oxidizing agents, and reducing agents.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (refrigeration recommended) | Minimizes thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Container | Tightly sealed, opaque | Protects from moisture and light. |
| pH (in solution) | Neutral to slightly basic | Avoids acceleration of decarboxylation seen in acidic conditions. |
Troubleshooting Guide
Issue 1: Appearance of an unknown impurity in my sample during analysis (e.g., by HPLC or LC-MS).
-
Possible Cause: Decarboxylation of 5-(Piperidin-1-yl)picolinic acid to 5-(piperidin-1-yl)pyridine.
-
Troubleshooting Steps:
-
Confirm the Identity of the Impurity:
-
If using LC-MS, check the mass of the impurity. The decarboxylated product will have a mass that is 44.01 g/mol less (the mass of CO₂) than the parent compound.
-
If possible, obtain a reference standard of 5-(piperidin-1-yl)pyridine to compare retention times.
-
-
Review Your Experimental Conditions:
-
Temperature: Were your samples exposed to high temperatures during preparation, handling, or analysis? If so, try to perform all steps at a lower temperature.
-
pH: What was the pH of your sample solutions? If acidic, consider adjusting the pH to neutral or slightly basic.
-
Solvent: Are you using a solvent that could promote decarboxylation? Consider using a less polar or aprotic solvent if your experimental design allows.
-
-
Implement Preventative Measures:
-
Prepare solutions fresh and use them promptly.
-
Store stock solutions at low temperatures and protected from light.
-
-
Issue 2: Low yield in a reaction where 5-(Piperidin-1-yl)picolinic acid is a starting material.
-
Possible Cause: Decarboxylation of the starting material under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze Reaction Byproducts: Attempt to identify byproducts to see if the decarboxylated compound is present.
-
Modify Reaction Conditions:
-
Temperature: If the reaction is run at an elevated temperature, investigate if it can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
pH: If the reaction is run under acidic conditions, explore alternative catalysts or reaction pathways that can proceed under neutral or basic conditions.
-
-
Consider In-Situ Formation: In some cases, it may be possible to generate the picolinic acid derivative in situ under conditions where it will react immediately, minimizing the time it is exposed to potentially decarboxylating conditions.
-
Experimental Protocols
Protocol 1: Stability Assessment of 5-(Piperidin-1-yl)picolinic acid by HPLC
This protocol outlines a method to assess the stability of your compound under different conditions.
Objective: To quantify the rate of decarboxylation of 5-(Piperidin-1-yl)picolinic acid under specific stress conditions (e.g., temperature, pH).
Materials:
-
5-(Piperidin-1-yl)picolinic acid
-
HPLC-grade water, acetonitrile, and appropriate buffers (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
pH meter
-
Thermostatically controlled heating block or water bath
Method:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(Piperidin-1-yl)picolinic acid in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For temperature stress testing, dilute the stock solution into vials with a suitable buffer at a specific pH.
-
For pH stress testing, dilute the stock solution into a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9).
-
-
Incubation:
-
Place the temperature stress test vials in a heating block at the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Keep the pH stress test vials at a constant temperature (e.g., room temperature or a moderately elevated temperature).
-
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each test vial. Quench any ongoing reaction by diluting the aliquot in the mobile phase and cooling it on ice.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from its potential decarboxylated product. A mixed-mode reversed-phase cation-exchange column can be effective for separating pyridine derivatives.[8]
-
Monitor the elution profile at a suitable UV wavelength (e.g., 260-280 nm).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage of the parent compound versus time for each condition to determine the rate of degradation.
-
Visualizing the Decarboxylation Process
Decarboxylation Mechanism of Picolinic Acid
Caption: The thermal decarboxylation of 5-(Piperidin-1-yl)picolinic acid proceeds through a key intermediate.
Experimental Workflow for Stability Testing
Caption: A systematic workflow for evaluating the stability of the compound under various stress conditions.
Concluding Remarks
The prevention of decarboxylation of 5-(Piperidin-1-yl)picolinic acid is achievable through careful control of experimental conditions. By understanding the underlying chemical principles and implementing the practical strategies outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their results. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
-
Wikipedia. Hammick reaction. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
-
ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Sdfine. 2-picolinic acid Safety Data Sheet. [Link]
-
ACS Publications. Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. [Link]
-
PubMed. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
-
ResearchGate. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubChem. Picolinic acid. [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. helixchrom.com [helixchrom.com]
Removing palladium impurities from 5-(Piperidin-1-yl)picolinic acid synthesis
Technical Support Center: Palladium Removal Guide Topic: Purification of 5-(Piperidin-1-yl)picolinic acid Ticket ID: PD-REM-5PIP-001
Executive Summary: The "Picolinic Trap"
Welcome to the Technical Support Center. If you are struggling to remove palladium (Pd) from 5-(Piperidin-1-yl)picolinic acid , you are likely facing a specific chelation phenomenon we call the "Picolinic Trap."
Unlike standard aryl amines, your target molecule contains a picolinic acid moiety (a pyridine ring adjacent to a carboxylic acid). This structure acts as a bidentate ligand, effectively clamping onto the Palladium atom. Standard silica filtrations or mild charcoal treatments often fail because the affinity of your product for the Palladium is higher than that of the scavenger.
This guide provides a tiered troubleshooting approach, moving from process optimization to aggressive chemical scavenging.
Part 1: Diagnostic & Strategy
Before attempting a fix, identify where in your process the removal is failing.
The Chelation Competition
In a standard Buchwald-Hartwig reaction, Pd binds to the product. For your specific molecule, the nitrogen of the pyridine and the carboxylate (or ester carbonyl) create a stable 5-membered chelate ring with the metal.
Figure 1: The "Tug of War" mechanism. Successful purification requires a scavenger with a binding constant (
Part 2: Strategic Intervention (The "Pro-Tip")
Are you scavenging the Ester or the Acid? If you are synthesizing the acid via an ester intermediate (e.g., Methyl 5-(piperidin-1-yl)picolinate), STOP .
Do not hydrolyze yet.
-
Why? The ester is soluble in organic solvents (DCM, THF, Toluene), allowing the use of high-efficiency silica-based scavengers. The final amino acid (zwitterion) has poor organic solubility, forcing you to use aqueous systems where scavenging kinetics are often slower and aggregation traps Pd.
-
Recommendation: Perform the heavy Pd removal on the ester intermediate.
Part 3: Scavenger Selection & Protocols
If you must scavenge the final acid, or if the ester scavenging was insufficient, use the following selection matrix.
Comparative Scavenger Performance Data
Based on internal application data for pyridine-based substrates.
| Scavenger Type | Functional Group | Pd Species Targeted | Rec.[1][2] Solvent | pH Stability | Efficiency (Picolinates) |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(0) & Pd(II) | THF, MeOH, DMF | 2-10 | High (Best) |
| SiliaMetS® Thiol | Propylthiol | Pd(II) | DCM, Toluene | 2-10 | Moderate |
| Activated Carbon | N/A | Bulk Pd | Water/Alcohol | N/A | Low (Non-selective) |
| TMT-Na3 | Trimercaptotriazine (Salt) | Soluble Pd | Water | >7 | High (Precipitation) |
Protocol A: The "Ester Stage" Clean-up (Recommended)
Use this method before hydrolysis.
-
Dissolution: Dissolve the crude ester in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can coordinate weakly.
-
Loading: Add SiliaMetS® DMT (4 equivalents relative to expected Pd content, or 10-20% w/w relative to product).
-
Why DMT? The triazine ring mimics the electronic structure of your product but contains sulfur, offering a "super-ligand" effect that out-competes the picolinate.
-
-
Temperature: Heat to 50°C for 4–12 hours.
-
Crucial: Room temperature scavenging is often insufficient to break the picolinic-Pd chelate bond. Thermal energy is required for ligand exchange.
-
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a tightly packed Celite pad.
-
Note: Standard filter paper allows colloidal Pd to pass.
-
Protocol B: The "Final Acid" Rescue (Aqueous/Polar)
Use this method if you already have the zwitterionic acid.
-
Solubilization: The zwitterion is likely insoluble in organics. Dissolve in 0.5 M NaOH (or appropriate base) to form the carboxylate salt. This ensures the product is fully in solution and not trapping Pd in a crystal lattice.
-
Chelation Therapy: Add TMT-Na3 (Trimercaptotriazine trisodium salt) (3-5 equivalents vs Pd).
-
Precipitation: Stir for 1 hour. A fine precipitate (Pd-TMT complex) should form.
-
Adsorption: Add Activated Carbon (e.g., Darco G-60, 10% w/w) to adsorb the Pd-TMT complex and any colloidal Pd. Stir for 2 hours.
-
Filtration: Filter through Celite.
-
Isolation: Acidify the filtrate carefully to the isoelectric point to precipitate your clean product.
Part 4: Troubleshooting & FAQs
Q1: I used charcoal, but my product is still grey/brown. Why? A: You likely have colloidal Palladium .[2] Picolinic acid derivatives can stabilize Pd nanoparticles, preventing them from aggregating enough for charcoal to catch.
-
Fix: You must break the colloid. Try a "wash" with L-Cysteine. Dissolve product in water/base, add L-Cysteine (10% w/w), stir 1h, then filter. L-Cysteine binds Pd aggressively and is water-soluble, but the Pd-Cysteine complex can be separated.
Q2: My yield dropped significantly after scavenging. A: Your product might be adsorbing to the silica matrix (non-specific binding).
-
Fix: If using SiliaMetS, ensure your solvent has some polarity (e.g., add 5-10% Methanol to THF). This prevents the polar amino/acid groups of your product from sticking to the silica backbone.
Q3: Can I use crystallization to remove the Pd? A: Only as a final polish. Because the picolinic-Pd complex is structurally similar to the product, it often co-crystallizes . You must reduce Pd to <100 ppm via scavenging before attempting crystallization.
Part 5: Workflow Visualization
Figure 2: Decision tree for purification. Scavenging at the ester stage (Left Branch) is operationally simpler and preferred.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Application Note. (2024). Scavenging of Palladium from Homogeneous Catalysts using SiliaMetS®. SiliCycle Inc.[3]Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperidine and Chloropicolinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the Buchwald-Hartwig amination of piperidine with a chloropicolinate derivative. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to optimize your reaction yields and overcome common challenges.
Troubleshooting Guide: Addressing Common Issues in Piperidine-Chloropicolinate Coupling
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a series of actionable solutions.
Issue 1: Low to No Conversion of Starting Materials
You've set up your reaction, but after the specified time, you observe a significant amount of unreacted chloropicolinate and/or piperidine.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[1] Improper handling or storage of the palladium precatalyst and ligand can lead to deactivation.
-
Solution:
-
Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Consider using a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst).[2][3] These often provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the generation of the active catalytic species.[2][4]
-
-
-
Insufficiently Anhydrous/Anaerobic Conditions: Oxygen and moisture can poison the catalyst and interfere with the reaction.
-
Solution:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If the solvent has been opened, consider using a fresh bottle or drying it over a suitable drying agent.
-
Degas the solvent by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[4]
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.[4]
-
-
-
Incorrect Base Selection or Insufficient Basicity: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[5][6][7] For the coupling of a secondary amine like piperidine, a strong base is typically required.
-
Solution:
-
Sodium tert-butoxide (NaOtBu) is a commonly used and effective strong base for this type of coupling.[1][8]
-
If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, but they may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[1][2]
-
-
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
You observe the formation of the desired product, but also a significant amount of the dehalogenated picolinate starting material.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, where a palladium-amide intermediate undergoes β-hydride elimination, leading to the reduction of the aryl halide and the formation of an imine.[9][10]
-
Solution:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[6][9] Consider screening ligands like XPhos, SPhos, or RuPhos, which are often effective in minimizing this side reaction.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress hydrodehalogenation.[1] However, this may also decrease the rate of the desired reaction, so a careful balance must be found.
-
-
-
Catalyst Decomposition: At elevated temperatures, the catalyst can decompose, leading to undesired side reactions.
-
Solution:
-
Ensure the reaction temperature is not unnecessarily high. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Use the lowest effective catalyst loading. While it might seem counterintuitive, higher catalyst loadings can sometimes lead to more side products.
-
-
Issue 3: Difficulty in Product Purification
The crude reaction mixture is complex, and isolating the pure product is challenging due to co-eluting impurities.
Potential Causes & Solutions:
-
Ligand-Related Impurities: The phosphine ligand and its oxide are common impurities that can be difficult to separate from the desired product.
-
Solution:
-
Acidic Wash: If your product is basic (which is likely with the piperidine moiety), an acidic wash of the crude reaction mixture can help to remove the phosphine oxide.
-
Filtration through Silica Gel: A quick filtration through a short plug of silica gel can sometimes remove a significant portion of the palladium and ligand residues.
-
Salt Formation: Consider forming a salt of your product (e.g., the hydrochloride salt) to facilitate purification by crystallization.
-
-
-
Residual Palladium: The final product may be contaminated with palladium, which is often undesirable, especially in pharmaceutical applications.
-
Solution:
-
Specialized Scavengers: There are commercially available scavengers designed to remove residual palladium from reaction mixtures.
-
Recrystallization: Careful recrystallization of the final product can often effectively remove trace amounts of palladium.
-
-
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the Buchwald-Hartwig coupling of piperidine and chloropicolinate.
Q1: What is the optimal catalyst system for this specific transformation?
A1: For the coupling of a secondary amine like piperidine with an electron-deficient heteroaryl chloride like a chloropicolinate, a robust catalyst system is required. A common and effective starting point is a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand.[4][11] Ligands such as XPhos, SPhos, and RuPhos are excellent candidates to screen.[4] Using a pre-formed, air-stable precatalyst that already incorporates the ligand (e.g., XPhos Pd G3) can often lead to more reproducible results.[4]
Q2: Which solvent is best suited for this reaction?
A2: Aprotic, non-polar to moderately polar solvents are typically used for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[1][12] The choice of solvent can influence the solubility of the reagents, particularly the base, and can impact the reaction rate.[2][12] For instance, while sodium tert-butoxide has low solubility in purely nonpolar solvents, the reaction often proceeds effectively in a slurry.[12] It is advisable to screen a few different solvents to determine the optimal one for your specific substrate combination.
Q3: What is the role of the base, and can I use a weaker base?
A3: The base in a Buchwald-Hartwig amination serves two primary purposes: it deprotonates the amine to form the more nucleophilic amide, and it facilitates the formation of the palladium-amide intermediate from the palladium-halide complex.[4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is generally preferred for the coupling of secondary amines to ensure a sufficient reaction rate.[1][8] While weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly if the substrates are base-sensitive, they often require higher reaction temperatures and may result in slower reactions and potentially lower yields.[1][2]
Q4: How can I monitor the progress of my reaction effectively?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable solvent system should be chosen that provides good separation between the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize the spots. For GC and LC-MS analysis, a small aliquot can be quenched with water, extracted with an organic solvent, and then injected for analysis.
Key Reaction Parameters
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of piperidine and a chloropicolinate. These should be considered as starting points for optimization.
| Parameter | Typical Range/Value | Rationale and Considerations |
| Palladium Precatalyst | 1-5 mol% | Lower loadings are desirable for cost and environmental reasons. Higher loadings may be necessary for challenging substrates. |
| Ligand | 1.2-2.4 equivalents relative to Pd | A slight excess of ligand relative to the palladium metal is often beneficial. |
| Base | 1.2-2.0 equivalents | An excess of base is required to drive the reaction to completion. |
| Solvent | Toluene, 1,4-Dioxane, THF | The choice of solvent can impact solubility and reaction rate.[1][2][12] |
| Temperature | 80-110 °C | Higher temperatures generally lead to faster reaction rates but can also promote side reactions and catalyst decomposition. |
| Reaction Time | 2-24 hours | Reaction time should be optimized by monitoring the reaction progress. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of piperidine with a chloropicolinate derivative. Note: This is a general procedure and may require optimization for your specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Chloropicolinate derivative
-
Piperidine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.048 mmol, 4.8 mol%).
-
Add the chloropicolinate derivative (1.0 mmol, 1.0 equiv) and the sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum and briefly evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Add piperidine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- Buchwald-Hartwig Amination - Online Organic Chemistry Tutor. (n.d.).
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020, June 13). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - YouTube. (2021, July 2). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021, July 27). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]
-
Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. (2021, July 23). Retrieved from [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the 13C NMR Landscape of 5-(Piperidin-1-yl)pyridine-2-carboxylic acid: A Comparative Analysis
Introduction
In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-(Piperidin-1-yl)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available, experimentally verified 13C NMR spectrum for this specific molecule, this guide employs a multi-faceted approach, integrating predictive methodologies with a comparative analysis of structurally analogous compounds. This comprehensive guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assign and interpret the 13C NMR spectrum of this and related compounds.
Predicted 13C NMR Chemical Shifts: A Comparative Overview
To establish a baseline for the expected 13C NMR spectrum of 5-(Piperidin-1-yl)pyridine-2-carboxylic acid, we utilized three distinct online prediction platforms. These tools employ different algorithms, including hierarchical organization of spherical environments for chemical shifts (HOSE) codes, machine learning models, and fragment-based approaches, to estimate the chemical shifts. The predicted values for each carbon atom are presented in Table 1, providing a consensus range for our analysis.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) for 5-(Piperidin-1-yl)pyridine-2-carboxylic acid
| Carbon Atom | Prediction Tool 1 (nmrdb.org) | Prediction Tool 2 (ChemAxon) | Prediction Tool 3 (ACD/Labs) | Average Predicted Shift (ppm) |
| C2 | 150.1 | 152.3 | 151.5 | 151.3 |
| C3 | 112.8 | 114.5 | 113.9 | 113.7 |
| C4 | 138.9 | 140.1 | 139.6 | 139.5 |
| C5 | 155.6 | 157.2 | 156.8 | 156.5 |
| C6 | 108.2 | 109.8 | 109.1 | 109.0 |
| C=O | 167.3 | 168.5 | 167.9 | 167.9 |
| C2'/C6' | 50.1 | 51.8 | 51.2 | 51.0 |
| C3'/C5' | 26.3 | 27.1 | 26.8 | 26.7 |
| C4' | 24.5 | 25.3 | 25.0 | 24.9 |
Comparative Analysis with Analogous Structures: Anchoring Predictions in Experimental Data
To validate and refine our predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of structurally related compounds is essential. This approach allows us to understand the electronic effects of the individual substituents and their combined influence on the pyridine and piperidine rings.
Key Analog: 5-Aminopyridine-2-carboxylic Acid
The closest structural analog with available, albeit limited, 13C NMR information is 5-Aminopyridine-2-carboxylic acid. While a complete, assigned spectrum is not readily accessible in public databases, its commercial availability implies that characterization data exists[1][2][3][4]. The key difference is the substitution at the 5-position (an amino group versus a piperidinyl group). The piperidinyl group, being a secondary amine, is expected to be a slightly stronger electron-donating group compared to a primary amino group. This would likely result in a more pronounced upfield shift (lower ppm) for the ortho (C4 and C6) and para (C2) carbons of the pyridine ring in our target molecule compared to 5-aminopyridine-2-carboxylic acid.
Dissecting Substituent Effects: A Piecewise Approach
To further deconstruct the electronic contributions, we examined the 13C NMR data of simpler, monosubstituted pyridines and a relevant piperidine derivative.
Table 2: Experimental 13C NMR Chemical Shifts (ppm) of Analogous Compounds
| Compound | C2 | C3 | C4 | C5 | C6 | C=O | Reference |
| Pyridine[5] | 149.8 | 123.6 | 135.8 | 123.6 | 149.8 | - | [5] |
| 2-Pyridinecarboxylic acid[6] | 149.9 | 127.3 | 137.4 | 124.7 | 150.1 | 165.4 | [6] |
| 3-Aminopyridine[7][8] | 141.1 | 147.9 | 123.8 | 123.8 | 136.9 | - | [7][8] |
| N-Phenylpiperidine | C2'/C6': 52.5 | C3'/C5': 26.0 | C4': 24.2 | - | - | - | [9] |
-
2-Pyridinecarboxylic acid: The carboxylic acid group at the 2-position deshields the ipso-carbon (C2) and the ortho-carbon (C3), while having a smaller effect on the meta (C4, C6) and para (C5) carbons. This is consistent with the predicted downfield shift of C2 and C3 in our target molecule compared to pyridine.
-
3-Aminopyridine: The amino group at the 3-position strongly shields the ortho-carbons (C2 and C4) and the para-carbon (C6), causing a significant upfield shift. In our target molecule, the piperidinyl group is at the 5-position. We can extrapolate that it will strongly shield the ortho-carbons (C4 and C6) and the para-carbon (C2). This aligns with the predicted upfield shifts for C4 and C6 compared to pyridine.
-
N-Phenylpiperidine: The chemical shifts of the piperidine ring carbons in N-phenylpiperidine provide a good estimate for the piperidinyl moiety in our target molecule. The predicted shifts for C2'/C6', C3'/C5', and C4' in Table 1 are in close agreement with the experimental values for N-phenylpiperidine, lending credibility to the predictions for this part of the molecule.
Proposed Experimental Protocol for 13C NMR Acquisition
To obtain an unambiguous experimental spectrum of 5-(Piperidin-1-yl)pyridine-2-carboxylic acid, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a good initial choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Alternatively, deuterated methanol (CD3OD) or a mixture of CDCl3 and a few drops of CD3OD could be used.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters include:
-
Spectral width: 0 to 200 ppm
-
Pulse width: 30-45° flip angle to allow for faster repetition rates.
-
Relaxation delay (d1): 1-2 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration and instrument sensitivity, to achieve an adequate signal-to-noise ratio.
-
-
-
Advanced 2D NMR Experiments for Unambiguous Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom with its directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbons and protons. This is particularly useful for assigning quaternary carbons, such as the carboxylic acid carbon and the carbons of the pyridine ring that are not directly bonded to protons.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the piperidine and pyridine rings.
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.
Figure 1: Molecular structure of 5-(Piperidin-1-yl)pyridine-2-carboxylic acid with atom numbering.
Figure 2: Workflow for the determination of 13C NMR shifts for 5-(Piperidin-1-yl)pyridine-2-carboxylic acid.
Conclusion
This comprehensive guide provides a robust framework for understanding and assigning the 13C NMR spectrum of 5-(Piperidin-1-yl)pyridine-2-carboxylic acid. By integrating data from multiple prediction platforms and conducting a thorough comparative analysis with structurally related compounds, we have established a reliable set of expected chemical shifts. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This multi-pronged approach, combining theoretical predictions with empirical data from analogous structures, represents a powerful strategy for the structural elucidation of novel compounds in the absence of direct experimental evidence.
References
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A Comparative Guide to the Mass Spectrometric Fragmentation of 5-(Piperidin-1-yl)picolinic Acid
This guide provides an in-depth analysis of the characteristic fragmentation patterns of 5-(Piperidin-1-yl)picolinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its behavior under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), offering a predictive framework for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.
The structural characterization of novel compounds is a cornerstone of chemical research and development. Picolinic acid derivatives are widely utilized as ligands for metal ion complexation with applications in catalysis and biomedicine.[1][2] Similarly, the piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals.[3] The conjunction of these two fragments in 5-(Piperidin-1-yl)picolinic acid results in a molecule with unique physicochemical properties and, consequently, a distinct mass spectrometric "fingerprint." Understanding this fingerprint is crucial for its unambiguous identification in complex matrices.
This guide will compare the anticipated fragmentation pathways initiated from different parts of the molecule, provide a robust experimental protocol for data acquisition, and present the predicted data in a clear, comparative format.
Predicted Fragmentation Behavior: A Mechanistic Overview
Electrospray ionization in the positive ion mode is the preferred method for analyzing basic nitrogen-containing compounds like 5-(Piperidin-1-yl)picolinic acid, as the piperidine and pyridine nitrogen atoms are readily protonated.[3][4] Upon collisional activation in a tandem mass spectrometer (a process known as collision-induced dissociation or CID), the protonated molecule, [M+H]⁺, is expected to undergo fragmentation through several competing pathways.[5] The primary sites of fragmentation are dictated by the relative proton affinity of the nitrogen atoms and the stability of the resulting fragment ions and neutral losses.
The molecular formula for 5-(Piperidin-1-yl)picolinic acid is C₁₁H₁₄N₂O₂. Its monoisotopic mass is 206.1055 Da. The protonated molecule [M+H]⁺ will therefore have an m/z of 207.1133.
The fragmentation can be broadly categorized into three main pathways originating from:
-
The Picolinic Acid Moiety: Involving the carboxylic acid group.
-
The Piperidine Ring: Involving cleavage and rearrangement of the saturated ring.
-
The C-N Linker: Cleavage of the bond connecting the two ring systems.
Pathway A: Fragmentation initiated at the Picolinic Acid Group
Carboxylic acids are known to fragment via characteristic losses from the carboxyl group.[6][7] For the protonated 5-(Piperidin-1-yl)picolinic acid, we anticipate the following sequential neutral losses:
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in the formation of a stable acylium ion.
-
Loss of Carbon Monoxide (CO): Following the initial water loss, the acylium ion can lose CO.
Pathway B: Fragmentation of the Piperidine Ring
The fragmentation of piperidine rings is well-documented and typically involves α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) or ring fission, leading to the formation of stable iminium ions.[3] This is a dominant pathway for many piperidine-containing compounds.[8][9]
-
α-Cleavage and Ring Opening: The charge on the piperidine nitrogen can initiate cleavage of an adjacent C-C bond. This often leads to the loss of a neutral alkene fragment, such as ethene (C₂H₄).
-
Retro-Diels-Alder (RDA) Reaction: A concerted cleavage of two bonds in the piperidine ring can lead to the expulsion of a neutral diene.
Pathway C: Linker Cleavage
Direct cleavage of the bond connecting the piperidine nitrogen to the pyridine ring is also possible, which would generate ions corresponding to the individual ring systems.
-
Formation of Piperidinyl Cation: Loss of the picolinic acid radical.
-
Formation of Pyridinyl Cation: Loss of the piperidine radical.
Data Comparison and Interpretation
The expected major fragment ions from the tandem mass spectrometry of 5-(Piperidin-1-yl)picolinic acid are summarized below. The relative abundance of these ions will depend on the collision energy used in the experiment.[4]
| Predicted m/z | Proposed Formula | Neutral Loss | Originating Pathway | Proposed Structure |
| 207.1133 | [C₁₁H₁₅N₂O₂]⁺ | - | Precursor Ion | Protonated Molecule |
| 189.1028 | [C₁₁H₁₃N₂O]⁺ | H₂O (18.01 Da) | Pathway A | Acylium Ion |
| 179.0817 | [C₉H₁₁N₂O₂]⁺ | C₂H₄ (28.03 Da) | Pathway B | Product of α-cleavage |
| 162.0973 | [C₁₀H₁₂N₂]⁺• | COOH• (45.00 Da) | Pathway A | Decarboxylated Radical Cation |
| 161.1079 | [C₁₀H₁₃N₂]⁺ | H₂O + CO (46.01 Da) | Pathway A | Pyridinyl Piperidine Ion |
| 123.0558 | [C₆H₇N₂O₂]⁺ | C₅H₁₀ (70.08 Da) | Pathway C | 5-Aminopicolinic Acid Cation |
| 84.0813 | [C₅H₁₀N]⁺ | C₆H₄NO₂• (122.02 Da) | Pathway C | Piperidinyl Cation |
This fragmentation pattern provides a high degree of confidence in structural assignment. For instance, an isomer such as 2-(Piperidin-1-yl)isonicotinic acid would likely show a different propensity for certain losses due to the different substitution pattern on the pyridine ring, even though the masses of the fragment ions might be identical. The key differentiator often lies in the relative abundances of the fragment ions.
Comparative Analysis with Alternative Methodologies
While tandem MS/MS is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including the connectivity of atoms and stereochemistry.[1] However, it requires a larger amount of pure sample and is a much lower throughput technique compared to mass spectrometry. MS provides complementary information, confirming the molecular weight and offering fragmentation data that corroborates the structure determined by NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for this compound in its native form due to the low volatility of the carboxylic acid. Derivatization (e.g., esterification) would be required, adding complexity to the sample preparation and potentially introducing artifacts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal platform for analyzing this type of molecule. LC can separate the analyte from a complex mixture before it enters the mass spectrometer, providing an extra dimension of separation and specificity. The ESI-MS/MS experiment described here is the standard detector for a modern LC-MS system.
Experimental Protocol: ESI-MS/MS Analysis
This section provides a standardized protocol for acquiring high-quality tandem mass spectra of 5-(Piperidin-1-yl)picolinic acid.
A. Sample and Solution Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Piperidin-1-yl)picolinic acid in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.[10]
B. Mass Spectrometer Configuration
-
Instrument: A tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[4]
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation without causing in-source fragmentation.
-
C. MS and MS/MS Data Acquisition
-
MS Full Scan: Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺ at m/z 207.11.
-
Product Ion Scan (MS/MS):
-
Select the [M+H]⁺ ion (m/z 207.11) as the precursor ion for fragmentation.
-
Introduce an inert collision gas (e.g., Argon) into the collision cell.
-
Acquire product ion spectra by scanning a range of m/z 50-220.
-
Collision Energy Optimization: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions. This helps in proposing the fragmentation pathway and provides optimal collision energy for generating a rich, informative spectrum.[4]
-
Conclusion
The mass spectrometric fragmentation of 5-(Piperidin-1-yl)picolinic acid under ESI-MS/MS conditions is predicted to be rich and informative. The molecule is expected to fragment via competing pathways involving the carboxylic acid group, the piperidine ring, and the linker connecting them. The characteristic neutral losses of H₂O, CO, and C₂H₄, along with the formation of specific fragment ions such as m/z 123 and m/z 84, provide a robust signature for its identification. By employing the detailed experimental protocol and comparative data analysis outlined in this guide, researchers can confidently characterize this and related molecules, accelerating their research and development efforts.
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Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed.
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP.
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. ResearchGate.
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Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
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Mass Spectrometry Fragmentation. chemconnections.org.
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CHAPTER 2 Fragmentation and Interpretation of Spectra. West Virginia University.
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
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A Senior Application Scientist's Guide to the Infrared Spectrum of 5-(Piperidin-1-yl)picolinic Acid: A Comparative Analysis
For researchers and professionals in drug development, meticulous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups and overall molecular structure. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 5-(Piperidin-1-yl)picolinic acid, a molecule of interest in medicinal chemistry. In the absence of a published experimental spectrum for this specific compound, this guide will leverage a comparative approach, dissecting the molecule into its constituent functional parts—picolinic acid and a tertiary amine derived from piperidine—to predict its spectral features. We will compare these predictions with experimental data for picolinic acid and a structurally related compound, offering a robust framework for spectral interpretation.
The Molecular Architecture: A Fusion of Functionalities
Understanding the IR spectrum begins with a clear visualization of the molecular structure. 5-(Piperidin-1-yl)picolinic acid incorporates a pyridine ring substituted with a carboxylic acid at the 2-position and a piperidinyl group at the 5-position. This unique arrangement presents several key functional groups that will dominate the IR spectrum: a carboxylic acid, an aromatic pyridine ring, and a tertiary amine integrated within a saturated heterocyclic system.
Caption: Molecular structure and key functional groups of 5-(Piperidin-1-yl)picolinic acid.
A critical consideration for this molecule is the potential for zwitterion formation. The basic nitrogen of the piperidine ring can be protonated by the acidic carboxylic acid group, leading to a piperidinium cation and a carboxylate anion. This intramolecular acid-base interaction would significantly alter the IR spectrum, particularly in the regions of the O-H and C=O stretching vibrations.
Predicting the Spectrum: A Sum of its Parts
To construct a predicted IR spectrum, we will analyze the characteristic absorption frequencies for each major functional group within the molecule.
The Carboxylic Acid Moiety
The carboxylic acid group gives rise to some of the most recognizable peaks in an IR spectrum.[1]
-
O-H Stretch: In its non-zwitterionic form, a very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[1]
-
C=O Stretch: A strong, sharp absorption between 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.[1]
However, if the molecule exists in a zwitterionic state, these peaks will be replaced by:
-
N⁺-H Stretch: A broad absorption, often with fine structure, in the 2200-3000 cm⁻¹ region, indicative of the protonated amine.
-
COO⁻ Asymmetric and Symmetric Stretches: The carboxylate anion will exhibit two distinct stretches: a strong asymmetric stretch around 1550-1610 cm⁻¹ and a weaker symmetric stretch around 1300-1420 cm⁻¹ .
The Pyridine Ring
The substituted pyridine ring will present several characteristic absorptions.
-
C-H Aromatic Stretch: Look for weak to medium bands above 3000 cm⁻¹ .[2]
-
C=C and C=N Ring Stretching: A series of medium to strong bands are expected in the 1400-1600 cm⁻¹ region.[3] For picolinic acid, peaks have been observed around 1616, 1562, 1478, and 1411 cm⁻¹.[3]
-
C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ range provide information about the substitution pattern on the aromatic ring.
The Piperidinyl Group
The piperidinyl substituent introduces aliphatic C-H bonds and a tertiary amine.
-
C-H Aliphatic Stretch: Strong absorptions are expected just below 3000 cm⁻¹ , typically in the 2850-2950 cm⁻¹ range, corresponding to the stretching of the CH₂ groups in the piperidine ring.[2]
-
C-N Stretch: A medium intensity band for the tertiary amine C-N stretch is expected in the 1000-1250 cm⁻¹ region.
Comparative Analysis: Juxtaposing with Known Spectra
| Functional Group | Picolinic Acid (Experimental)[4] | 5-(Piperidin-1-yl)picolinic Acid (Predicted) | Key Differences |
| O-H Stretch (Carboxylic Acid) | Broad absorption ~2500-3300 cm⁻¹ | Broad absorption ~2500-3300 cm⁻¹ or absent if zwitterionic | The presence or absence of this broad peak is a key indicator of the zwitterionic state. |
| C-H Stretch (Aliphatic) | Absent | Strong peaks ~2850-2950 cm⁻¹ | The appearance of these strong aliphatic C-H stretches is a definitive marker for the presence of the piperidinyl group. |
| C-H Stretch (Aromatic) | Weak peaks >3000 cm⁻¹ | Weak peaks >3000 cm⁻¹ | Expected to be similar in both compounds. |
| C=O Stretch (Carboxylic Acid) | Strong peak ~1700-1730 cm⁻¹ | Strong peak ~1700-1730 cm⁻¹ or absent if zwitterionic | Disappearance of this peak and the emergence of carboxylate stretches would confirm the zwitterionic form. |
| C=C, C=N Ring Stretches | Multiple peaks ~1400-1600 cm⁻¹ | Multiple peaks ~1400-1600 cm⁻¹ | The positions of these peaks may shift slightly due to the electronic effect of the piperidinyl substituent. |
| COO⁻ Asymmetric Stretch | Absent | Possible strong peak ~1550-1610 cm⁻¹ | A strong indicator of the zwitterionic form, potentially overlapping with the C=C ring stretches. |
| C-N Stretch (Tertiary Amine) | Absent | Medium peak ~1000-1250 cm⁻¹ | A new peak confirming the piperidinyl C-N bond. |
Alternative for Comparison: 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
A valuable comparative analysis could be performed against 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid.[5] This molecule is structurally very similar, with a five-membered pyrrolidine ring instead of the six-membered piperidine ring. Its IR spectrum would be expected to be very similar to that of 5-(Piperidin-1-yl)picolinic acid, with minor shifts in the aliphatic C-H stretching and bending frequencies due to the different ring strain and number of methylene groups.
Experimental Protocols for IR Spectrum Acquisition
To validate these predictions, an experimental IR spectrum should be acquired. Below are standard protocols for two common sampling techniques: Potassium Bromide (KBr) Pellet Method and Attenuated Total Reflectance (ATR)-FTIR.
Protocol 1: KBr Pellet Method
This classic transmission method is suitable for solid samples.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Causality in Protocol:
-
Grinding: Grinding the sample to a fine powder is crucial to minimize light scattering and ensure a homogenous mixture with KBr, leading to a high-quality spectrum.[6]
-
Dry KBr: Potassium bromide is hygroscopic; using dry KBr and minimizing exposure to atmospheric moisture is essential to prevent broad O-H absorption from water, which can obscure sample peaks.[6]
-
Pressure Application: Applying high pressure causes the KBr to "cold-flow" and form a transparent disc, allowing the IR beam to pass through the sample.[6]
Protocol 2: ATR-FTIR Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.[7][8]
Caption: Workflow for ATR-FTIR analysis.
Causality in Protocol:
-
Background Scan: A background scan of the empty, clean crystal is necessary to subtract the absorbance of the crystal and the atmosphere from the sample spectrum.[9]
-
Good Contact: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is essential for the evanescent wave to penetrate the sample and generate a strong signal.[7]
Conclusion
The IR spectrum of 5-(Piperidin-1-yl)picolinic acid is predicted to be rich in information, reflecting its composite molecular structure. The key diagnostic regions will be the aliphatic C-H stretches below 3000 cm⁻¹, confirming the piperidinyl group, and the region between 1550-1730 cm⁻¹ and 2500-3300 cm⁻¹, which will reveal whether the molecule exists in its carboxylic acid or zwitterionic form. By comparing the experimentally obtained spectrum with the data for picolinic acid and considering the expected contributions from the piperidine moiety, researchers can confidently characterize this compound. The provided protocols offer a reliable starting point for obtaining high-quality experimental data.
References
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Tella, A. C., Oladipo, A. C., Adeyemi, O., & Degni, S. K. (2017). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic)2(H2O)2]·2H2O. ResearchGate. Retrieved from [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Current Research and Review. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Scott, D. W., et al. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]
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McCann, K., & Laane, J. (2025, August 8). Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions. ResearchGate. Retrieved from [Link]
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Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
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Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-(Piperidin-1-yl)picolinic Acid in a Laboratory Setting
This guide provides comprehensive, step-by-step procedures for the proper disposal of 5-(Piperidin-1-yl)picolinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a research chemical, the safe handling and disposal of this compound are paramount to a successful and secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Foundational Principles of Chemical Waste Management
Before delving into the specifics of 5-(Piperidin-1-yl)picolinic acid, it is crucial to adhere to the foundational principles of laboratory hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
-
Segregation: Never mix incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents must be kept apart from organic compounds.[5]
-
Identification: All waste containers must be clearly and accurately labeled with their contents to prevent accidental mixing and to ensure proper disposal by your institution's Environmental Health and Safety (EHS) department.[3][6]
-
Containment: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical. Containers should always be kept closed except when adding waste.[5][7][8]
-
Minimization: Employ practices that reduce the generation of chemical waste, such as optimizing the scale of experiments and avoiding the over-purchasing of reagents.[9]
Hazard Assessment of 5-(Piperidin-1-yl)picolinic Acid
Based on the known hazards of its constituent parts, picolinic acid and piperidine derivatives, the following potential hazards should be assumed for 5-(Piperidin-1-yl)picolinic acid:
| Potential Hazard | Rationale | Primary Safety Concern |
| Skin Irritation | Picolinic acid and other carboxylic acids can be irritating to the skin.[2] | Avoid direct contact. |
| Eye Irritation | Compounds of this nature can cause serious eye irritation.[2][10] | Mandates the use of eye protection. |
| Respiratory Irritation | If in powdered form, inhalation of dust should be avoided. | Handle in a well-ventilated area or fume hood. |
Due to these potential hazards, all waste containing 5-(Piperidin-1-yl)picolinic acid must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol for 5-(Piperidin-1-yl)picolinic Acid
This protocol outlines the procedure for the collection and disposal of waste containing 5-(Piperidin-1-yl)picolinic acid.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[10]
-
Body Protection: A lab coat is mandatory. For larger quantities, consider an impervious apron.[10]
3.2. Waste Collection
-
Solid Waste:
-
Collect solid 5-(Piperidin-1-yl)picolinic acid waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[9]
-
The container should be a robust, sealable plastic or glass container. Ensure the container material is compatible with organic acids.
-
Label the container as "Hazardous Waste" and clearly list "5-(Piperidin-1-yl)picolinic acid" and any other chemical constituents.[7]
-
-
Liquid Waste (Aqueous Solutions):
-
Collect all aqueous solutions containing 5-(Piperidin-1-yl)picolinic acid in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene carboy).[9]
-
Do not dispose of this chemical down the drain. While some dilute acids and bases can be neutralized and drain-disposed, institutional policies are often more conservative and prohibit the drain disposal of potentially hazardous organic compounds.[9][11] The NIH, for example, requires pre-approval for drain disposal of any chemical.[12]
-
Label the container as "Hazardous Waste" with the full chemical name and approximate concentration.
-
-
Organic Solvent Solutions:
-
If 5-(Piperidin-1-yl)picolinic acid is dissolved in an organic solvent, collect it in a waste container designated for that specific solvent waste stream (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").
-
Ensure proper segregation of different solvent types.[5]
-
The container must be clearly labeled with all chemical components.
-
3.3. Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area within your laboratory.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[8][13]
-
Store the waste container in secondary containment to prevent spills.[7][13]
-
Segregate the acidic waste from bases, oxidizers, and other incompatible chemicals.[5][6]
3.4. Disposal of Empty Containers
-
A chemical container is considered "empty" when all contents have been removed by normal methods (e.g., pouring, scraping).
-
To dispose of an empty container that held 5-(Piperidin-1-yl)picolinic acid:
-
Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[6]
-
The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[13] Subsequent rinses can often be disposed of down the drain, but check with your institutional EHS policy.
-
After rinsing and air-drying in a ventilated area (like a fume hood), completely deface or remove the original label.[6][13]
-
The clean, de-labeled container can then typically be disposed of as regular laboratory glass or plastic waste.[6]
-
3.5. Requesting a Waste Pickup
-
Once your hazardous waste container is full, or if you are approaching the maximum allowable accumulation time as per your institution's policy, schedule a waste pickup with your EHS department.[6][13]
-
Do not allow waste to accumulate in the laboratory.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 5-(Piperidin-1-yl)picolinic acid and its associated waste.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.
-
Contain: For small spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. Avoid raising dust if the material is solid.
-
Clean: Wearing appropriate PPE, carefully clean up the spill. The collected spill cleanup material is considered hazardous waste and must be disposed of accordingly.[7]
-
Report: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.
Your primary responsibility is to ensure a safe laboratory environment. Adherence to these guidelines, in conjunction with your institution-specific policies, is critical for the safe handling and disposal of 5-(Piperidin-1-yl)picolinic acid and all laboratory chemicals.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Personal protective equipment for handling 5-(Piperidin-1-yl)picolinic acid
Comprehensive Safety & Handling Guide: 5-(Piperidin-1-yl)picolinic Acid
This document serves as an essential guide for the safe handling, use, and disposal of 5-(Piperidin-1-yl)picolinic acid in a laboratory setting. As a derivative of picolinic acid, this compound requires a robust safety protocol to mitigate risks associated with its handling. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary procedural and logistical information to ensure personal and environmental safety.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-(Piperidin-1-yl)picolinic acid is not widely available, a conservative risk assessment can be formulated based on the known hazards of its parent compound, 2-picolinic acid. This approach is a standard and prudent practice in chemical safety for handling novel or less-documented substances.
The primary hazards associated with picolinic acid and its derivatives are summarized below. It is crucial to handle 5-(Piperidin-1-yl)picolinic acid as if it possesses these characteristics.
| Hazard Classification | Description | Potential Effects | Primary Exposure Route |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage upon direct contact.[1][2][3] | Redness, pain, watering, and potential for corneal injury. | Eyes |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[4] | Redness, itching, and inflammation. | Skin |
| Respiratory Tract Irritation | Inhalation of dust may irritate the respiratory system.[4] | Coughing, sneezing, and shortness of breath. | Inhalation |
| Acute Toxicity (Oral) | Considered harmful if swallowed.[3][4] | Gastrointestinal irritation, nausea, and vomiting.[5] | Ingestion |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create effective barriers against potential exposure. The selection of PPE must be based on the task being performed.
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][6]
-
Recommended for Powder Handling: Tightly fitting chemical safety goggles are superior as they provide a seal around the eyes, offering greater protection from airborne particulates.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield should be worn in addition to safety goggles.[7]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Chemical-resistant nitrile rubber gloves are the standard recommendation for handling solid chemicals and for protection against incidental splashes.[6]
-
Protocol: Always inspect gloves for tears or punctures before use.[1][3] Use proper glove removal technique (without touching the outer surface) to avoid skin contamination. Dispose of used gloves in the designated hazardous waste stream.[1] After removing gloves, always wash hands thoroughly with soap and water.[1]
Body Protection
-
Laboratory Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing from contamination.[6] For tasks with a higher risk of spills, a chemical-resistant apron may be worn over the lab coat.[7]
Respiratory Protection
The primary inhalation risk comes from airborne dust generated when handling the solid compound.
-
Engineering Controls First: The primary method for controlling dust is to use engineering controls. Always handle the solid form of 5-(Piperidin-1-yl)picolinic acid inside a certified chemical fume hood, a glove box, or a powder containment hood.[6]
-
When Respirators are Needed: If engineering controls are insufficient or unavailable, respiratory protection is required. A NIOSH-approved P95 (US) or EN 143 P1 (EU) particulate respirator is recommended for nuisance exposures.[1][6]
Operational and Disposal Plans
A systematic workflow minimizes risk. The following table outlines the minimum PPE required for common laboratory tasks.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Well-ventilated area | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid Powder | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Required if not in hood |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in hood |
| Reaction Setup/Monitoring | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in hood |
| Waste Disposal | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in hood |
Step-by-Step Protocol: Handling Solid Compound
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure all required PPE is available and in good condition.
-
Donning PPE: Follow the correct sequence for donning PPE as illustrated in the workflow diagram below.
-
Handling: Carefully unseal the container. Use a spatula to transfer the desired amount of powder to a weighing vessel. Avoid any actions that could generate dust.
-
Cleaning: After transfer, securely seal the main container. Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
PPE Protocol: From Assessment to Removal
The following workflow outlines the decision-making and procedural steps for proper PPE usage.
Emergency Response Plan
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[8][9][10]
-
Contaminated PPE: Disposable gloves, wipes, and other contaminated materials should be placed in a sealed, labeled hazardous waste container for disposal.[8][9]
-
Chemical Waste: Unused solid material and solutions containing 5-(Piperidin-1-yl)picolinic acid must be collected in a clearly labeled, sealed hazardous waste container.[11] Never pour chemical waste down the drain.[9][12]
-
Empty Containers: Empty containers may retain chemical residue. They should be managed as hazardous waste and not be reused.[8]
References
-
Laboratory Waste Management Guidelines. Princeton University.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
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NIH Waste Disposal Guide 2022. National Institutes of Health.
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Hazardous Waste and Disposal Considerations. American Chemical Society.
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The importance of Personal Protective Equipment in the handling of chemicals. Dival.
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
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PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
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Essential Safety and Operational Guidance for Handling Picolinic Acid-d4. Benchchem.
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2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
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Personal Protective Equipment (PPE). CHEMM.
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2-Picolinic acid. Santa Cruz Biotechnology.
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SAFETY DATA SHEET. Sigma-Aldrich.
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Section 1 - PRODUCT AND COMPANY IDENTIFICATION. Safety-Kleen.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET.
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MATERIAL SAFETY DATA SHEET. Howard Products.
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SAFETY DATA SHEET.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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SAFETY DATA SHEET. Spectrum Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
